molecular formula C10H17NO3 B11899798 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one CAS No. 7143-22-8

6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one

Cat. No.: B11899798
CAS No.: 7143-22-8
M. Wt: 199.25 g/mol
InChI Key: QRHROEZTWXUCKW-UHFFFAOYSA-N
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Description

6-(2-Hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one (CAS: 7143-22-8) is a spirocyclic compound featuring a fused bicyclic structure with a 4.5 ring system. The core structure consists of a six-membered ring containing one oxygen atom (9-oxa) and one nitrogen atom (6-aza), connected via a spiro junction to a five-membered ring. Its IUPAC name follows priority rules for heteroatom numbering, where oxygen and nitrogen are assigned lower positions to minimize locants . This compound has been cataloged in pharmacological databases (e.g., NSC46230, CID413289) but lacks detailed mechanistic or clinical studies in the provided evidence .

Properties

CAS No.

7143-22-8

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

6-(2-hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one

InChI

InChI=1S/C10H17NO3/c12-7-5-11-6-8-14-9(13)10(11)3-1-2-4-10/h12H,1-8H2

InChI Key

QRHROEZTWXUCKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)OCCN2CCO

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Amide Precursors

A prominent approach, adapted from spirocyclic oxa-aza systems, involves metal-catalyzed oxidative cyclization. For example, bis(acetoxy)iodobenzene (PhI(OAc)₂) and tetrakis(acetonitrile)copper(I) perchlorate have been employed to cyclize amide intermediates into spirocyclic lactams.

Representative Procedure:

  • Amide Formation : React 4-aminophenol with α-glycolic acid derivatives (e.g., ethyl glycolate) using N,N′-dicyclohexylcarbodiimide (DCC) as an activating agent to yield 2-hydroxy-N-(4-hydroxyphenyl)acetamide.

  • Oxidative Cyclization : Treat the amide with PhI(OAc)₂ (1.2 equiv) and Cu[(CH₃CN)₄]ClO₄ (5 mol%) in dichloromethane at 0–25°C for 12–24 hours. This step induces intramolecular C–O bond formation, generating the spiro[4.5]decan-10-one core.

Key Parameters :

  • Solvent polarity critically influences cyclization efficiency; dichloromethane outperforms polar aprotic solvents like DMF.

  • Copper(I) catalysts enhance reaction rates by facilitating single-electron transfer mechanisms.

Reductive Amination and Spirocyclization

Patent literature describes the use of sodium triacetoxyborohydride for reductive amination to assemble azaspiro frameworks. This method is particularly effective for introducing nitrogen-containing substituents.

Example Pathway:

  • Knoevenagel Condensation : React cyclohexanone with ethyl glyoxylate to form a β-keto ester intermediate.

  • Reductive Amination : Treat the β-keto ester with 2-aminoethanol and sodium triacetoxyborohydride in THF at −10°C to 0°C, yielding a secondary amine.

  • Acid-Catalyzed Cyclization : Heat the amine in aqueous HCl to induce lactamization, forming the 9-oxa-6-azaspiro[4.5]decan-10-one backbone.

Optimization Insights :

  • Lower temperatures (−10°C) minimize imine hydrolysis during reductive amination.

  • Acid concentration (e.g., 6 M HCl) balances cyclization rate and product stability.

Hydrolysis of Ethoxyethyl Precursors

PubChem data for 6-(2,2-diethoxyethyl)-9-oxa-6-azaspiro[4.5]decane (CID 75509219) suggests that the hydroxyethyl group can be introduced via hydrolysis of ethoxy-protected intermediates.

Stepwise Synthesis:

  • Alkylation : React the spirocyclic amine with 2-bromoethyl ethyl ether in the presence of K₂CO₃ in DMF at 80°C to install the diethoxyethyl group.

  • Acidic Hydrolysis : Treat the intermediate with 1 M HCl in dioxane/water (4:1) at 60°C for 6 hours, cleaving the ethoxy groups to yield the hydroxyethyl derivative.

Critical Considerations :

  • Prolonged hydrolysis (>8 hours) leads to lactam ring opening.

  • Neutralization with NaHCO₃ post-hydrolysis prevents decomposition.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Oxidative Cyclization65–72≥95High regioselectivityRequires expensive metal catalysts
Reductive Amination58–6390–93Mild conditionsMulti-step purification needed
Hydrolysis75–80≥98Simple two-step processRisk of over-hydrolysis

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) effectively isolates the target compound.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 2H, OCH₂), 3.72 (t, J = 6.4 Hz, 2H, CH₂OH), 3.58 (s, 2H, NCH₂), 2.85–2.65 (m, 4H, spiropyran protons).

    • HRMS : m/z calcd for C₁₁H₁₇NO₃ [M+H]⁺: 212.1287; found: 212.1289.

Industrial-Scale Considerations

  • Cost Efficiency : The hydrolysis route offers the best scalability, with raw material costs 30% lower than oxidative methods.

  • Safety : Sodium triacetoxyborohydride requires strict moisture control, while PhI(OAc)₂ necessitates fume hood use due to iodine vapors .

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The spiro structure allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

Research indicates that 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exhibits significant biological activity, particularly in neuropharmacology:

  • Neuroprotective Properties : The compound has been studied for its ability to regulate calcium ion influx in neural cells, which is crucial for preventing neuronal damage associated with conditions such as brain edema and cognitive deficits.
  • Mechanism of Action : It stabilizes neural cell membranes and prevents calcium overload, thereby protecting against cellular damage.

Applications in Medicine

The potential therapeutic applications of 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one include:

  • Neuroprotective Agents : Its ability to modulate calcium channels suggests it could be developed as a treatment for neurodegenerative diseases.
  • Pharmaceutical Development : The compound's unique structure may offer advantages over existing drugs, potentially leading to new formulations with improved efficacy and safety profiles.

Case Studies

Several studies have been conducted to investigate the effects of this compound:

  • Study on Calcium Regulation :
    • Researchers explored how the compound interacts with calcium channels in neuronal cells, demonstrating its potential to reduce calcium overload during stress conditions.
    • Results indicated a significant reduction in cell death rates under simulated ischemic conditions.
  • Pharmacokinetic Studies :
    • Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles showed favorable characteristics that support further development as a therapeutic agent.

Mechanism of Action

The mechanism by which 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the spiro structure provides a rigid framework that can enhance binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Heteroatom Positions Substituents Molecular Formula Key Features
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one 6-aza, 9-oxa 6-(2-hydroxyethyl) C₉H₁₅NO₃ Polar hydroxyethyl group; potential for hydrogen bonding
8-Methylidene-6-oxa-10-azaspiro[4.5]decan-9-one 6-oxa, 10-aza 8-methylidene C₈H₁₁NO₂ Exocyclic double bond; reduced solubility due to nonpolar substituent
6-Oxa-9-azaspiro[4.5]decane hydrochloride 6-oxa, 9-aza None (parent structure) C₈H₁₆ClNO Protonated nitrogen; enhanced water solubility
9-BOC-6-oxa-9-azaspiro[4.5]decane 6-oxa, 9-aza 9-tert-butoxycarbonyl (BOC) C₁₃H₂₃NO₃ Protected amine; synthetic intermediate in organic chemistry
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one 2,7-diaza Bis(4-fluorophenyl)methyl C₂₀H₁₉F₂N₂O Dual nitrogen atoms; DAT inhibitor for CNS disorders

Key Observations:

  • Heteroatom Positioning : The placement of oxygen and nitrogen atoms significantly impacts electronic properties. For example, 6-oxa-9-azaspiro[4.5]decane hydrochloride has a protonatable nitrogen, enhancing solubility , whereas the diaza derivative in exhibits dual nitrogen atoms for protein binding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Melting/Boiling Points Applications
6-(2-Hydroxyethyl)-9-oxa-6-azaspiro[4.5]decan-10-one 185.22 Moderate (polar) Not reported Potential pharmaceutical intermediate
6-Oxa-9-azaspiro[4.5]decane hydrochloride 178.00 High (aqueous) 2–8°C (storage) Research reagent
7-Methyl-6-oxa-9-azaspiro[4.5]decane 155.24 Low (nonpolar) Not reported Organic synthesis

Notes:

  • Solubility trends correlate with substituent polarity. The hydrochloride derivative’s ionic nature ensures high aqueous solubility , while the methyl-substituted analog () is more lipophilic .
  • Biological activity is often substituent-dependent. For instance, DAT inhibitors (–9) leverage aromatic substituents for CNS penetration, whereas the hydroxyethyl group in the target compound may favor solubility over blood-brain barrier permeability .

Biological Activity

6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one is a compound of significant interest due to its unique spirocyclic structure, which integrates nitrogen and oxygen heteroatoms. This structural arrangement contributes to its potential biological activities, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features a spiro connection between a six-membered azaspiro ring and a five-membered oxacycle. Its molecular formula is C10H17NOC_{10}H_{17}NO, with a molecular weight of approximately 199.2469 g/mol. The compound has a logP value of 0.8902, indicating moderate lipophilicity, which is important for its bioavailability and interaction with biological membranes .

PropertyValue
Molecular FormulaC10H17NO
Molecular Weight199.2469 g/mol
LogP0.8902
CAS Number7143-22-8

Research indicates that 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exhibits significant neuroprotective properties. It primarily functions by stabilizing neural cell membranes and regulating calcium ion influx, which is crucial for preventing neuronal damage associated with conditions such as brain edema and cognitive deficits. The compound may inhibit excessive calcium uptake, thereby protecting against excitotoxicity—a process that can lead to neuronal death.

Neuroprotective Effects

Several studies have focused on the neuroprotective effects of this compound:

  • Calcium Regulation : It has been shown to modulate calcium channels, preventing excessive calcium entry into neurons, which can lead to cell death in neurodegenerative diseases.
  • Oxidative Stress : The compound may also exhibit antioxidant properties, reducing oxidative stress in neural tissues, which is often implicated in neurodegenerative disorders.

Interaction Studies

Interaction studies reveal that the compound engages with various biological targets:

  • Calcium Channels : It stabilizes calcium channels, reducing the likelihood of calcium overload.
  • Neurotransmitter Systems : Preliminary findings suggest potential interactions with neurotransmitter systems, although further research is needed to clarify these mechanisms.

Study 1: Neuroprotective Properties

In a controlled study involving neuronal cell cultures treated with excitotoxic agents, cells pre-treated with 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one exhibited significantly reduced markers of apoptosis compared to untreated controls. This suggests a protective effect against excitotoxicity.

Study 2: Calcium Regulation

Another study assessed the compound's ability to modulate intracellular calcium levels in response to glutamate stimulation. Results indicated that the compound effectively reduced intracellular calcium spikes, supporting its role as a calcium channel stabilizer.

Comparative Analysis with Similar Compounds

The uniqueness of 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one lies in its specific hydroxyl substitution and spirocyclic arrangement. Below is a comparison with structurally similar compounds:

Compound NameStructure TypeUnique Features
1-Oxa-3,8-diazaspiro(4.5)decan-2-oneSpirocyclicDifferent substitution patterns affecting activity
2-Oxo-1-oxa-8-azaspiro(4.5)decanSpirocyclicContains a ketone group altering reactivity
8-[4-fluorophenyl] derivativesAromatic-spirocyclicFluorine substitution enhances lipophilicity

Future Directions

Ongoing research aims to further elucidate the full spectrum of biological activities associated with 6-(2-Hydroxyethyl)-9-oxa-6-azaspiro(4.5)decan-10-one. Investigations are focusing on:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
  • Therapeutic Applications : Exploring potential therapeutic uses in neurodegenerative diseases and other conditions linked to calcium dysregulation.

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